N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide
Overview
Description
. This compound features a bromo-pyridine ring, a chloro-acetamide group, and an isopropyl group, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-bromopyridine-4-carboxaldehyde and isopropylamine as the primary starting materials[_{{{CITATION{{{1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ...[{{{CITATION{{{_2{2-bromopyridin-4-amine | Sigma-Aldrich - MilliporeSigma](https://www.sigmaaldrich.com/US/en/search/2-bromopyridin-4-amine?page=1&perPage=30&sort=relevance&term=2-bromopyridin-4-amine&type=product).
Reaction Steps: The reaction involves the formation of an imine intermediate by reacting 2-bromopyridine-4-carboxaldehyde with isopropylamine. This intermediate is then treated with chloroacetyl chloride to form the final product[_{{{CITATION{{{1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ...[{{{CITATION{{{_2{2-bromopyridin-4-amine | Sigma-Aldrich - MilliporeSigma](https://www.sigmaaldrich.com/US/en/search/2-bromopyridin-4-amine?page=1&perPage=30&sort=relevance&term=2-bromopyridin-4-amine&type=product).
Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is maintained at around 0°C to room temperature[_{{{CITATION{{{1{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ...[{{{CITATION{{{_2{2-bromopyridin-4-amine | Sigma-Aldrich - MilliporeSigma](https://www.sigmaaldrich.com/US/en/search/2-bromopyridin-4-amine?page=1&perPage=30&sort=relevance&term=2-bromopyridin-4-amine&type=product).
Industrial Production Methods:
Scale-Up: The synthesis can be scaled up using continuous flow reactors or batch reactors, depending on the desired production volume.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Oxidation: The bromo-pyridine ring can undergo oxidation to form various oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The bromo-pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized pyridine derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Substituted pyridine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The bromo-pyridine ring can bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the molecular environment.
Comparison with Similar Compounds
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-ethyl-acetamide
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-butyl-acetamide
N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-propyl-acetamide
Uniqueness: N-(2-Bromo-pyridin-4-ylmethyl)-2-chloro-N-isopropyl-acetamide is unique due to its specific isopropyl group, which influences its reactivity and biological activity compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2-bromopyridin-4-yl)methyl]-2-chloro-N-propan-2-ylacetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2O/c1-8(2)15(11(16)6-13)7-9-3-4-14-10(12)5-9/h3-5,8H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFOABHDKUYZHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=NC=C1)Br)C(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154954 | |
Record name | Acetamide, N-[(2-bromo-4-pyridinyl)methyl]-2-chloro-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353986-58-9 | |
Record name | Acetamide, N-[(2-bromo-4-pyridinyl)methyl]-2-chloro-N-(1-methylethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353986-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, N-[(2-bromo-4-pyridinyl)methyl]-2-chloro-N-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701154954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.